Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester

Description

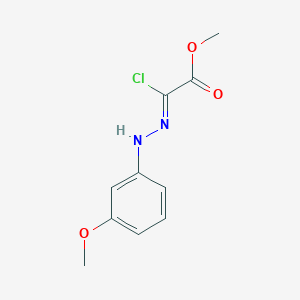

Structure and Properties The compound "Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester" (C11H12ClN2O3) is characterized by:

- A chloro substituent on the acetic acid backbone.

- A methyl ester group, influencing solubility and reactivity .

This structure places it within a broader class of hydrazono-acetic acid esters, which are studied for applications in pharmaceuticals, agrochemicals, and chiral recognition processes .

Properties

CAS No. |

96722-47-3 |

|---|---|

Molecular Formula |

C10H11ClN2O3 |

Molecular Weight |

242.66 g/mol |

IUPAC Name |

methyl (2Z)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate |

InChI |

InChI=1S/C10H11ClN2O3/c1-15-8-5-3-4-7(6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9- |

InChI Key |

ZLHIFGKYLOUABG-LCYFTJDESA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)N/N=C(/C(=O)OC)\Cl |

Canonical SMILES |

COC1=CC=CC(=C1)NN=C(C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Step 1: Formation of the Hydrazone Intermediate

The core step involves the reaction of 3-methoxyphenylhydrazine with chloroacetic acid or its derivatives to form the hydrazone intermediate. This reaction typically proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the chloroacetic acid derivative, followed by elimination of water to form the hydrazone bond.Step 2: Esterification

The hydrazone intermediate is then esterified with methanol under acidic or catalytic conditions to yield the methyl ester form of the compound. This step converts the carboxylic acid group into the methyl ester, enhancing solubility and stability.

Detailed Preparation Procedure

Based on analogous procedures reported for closely related hydrazone esters, the preparation can be summarized as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-Methoxyphenylhydrazine + Chloroacetic acid | The hydrazine is reacted with chloroacetic acid in an appropriate solvent (e.g., ethanol or methanol) under reflux conditions to form the hydrazone intermediate. The reaction is often carried out with stirring at ambient to moderate temperatures (25–60°C) for several hours. |

| 2 | Esterification with Methanol | The hydrazone intermediate is treated with methanol, often in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid, and refluxed to convert the acid group to the methyl ester. The reaction mixture is then cooled and the product is isolated by filtration or extraction. |

This general method is supported by the synthesis of related compounds such as Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester, which is synthesized through the reaction of 2-methylphenylhydrazine with chloroacetic acid followed by esterification with methanol.

Alternative Synthetic Routes

Diazonium Salt Coupling Method:

Some literature reports the synthesis of hydrazone esters via diazonium salt intermediates. For example, the diazotization of 3-methoxyaniline followed by coupling with chloroacetic acid derivatives can be used to form the hydrazone linkage, followed by esterification. This method allows for better control over regioselectivity and purity.Use of Activated Chloroacetates:

Instead of chloroacetic acid, activated esters such as chloroacetyl chloride or chloroacetoacetate esters (ethyl or methyl) can be used to react with 3-methoxyphenylhydrazine to form the hydrazone ester directly or via subsequent esterification steps.

Research Findings and Analysis of Preparation

Purity and Yield

Physical and Chemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C10H11ClN2O3 | Confirmed by elemental analysis |

| Molecular Weight | 242.66 g/mol | Matches theoretical value |

| Boiling Point | 330.9°C at 760 mmHg | Indicates thermal stability during reflux |

| Density | 1.26 g/cm³ | Useful for solvent selection |

| XLogP3-AA | 3.7 | Indicates moderate lipophilicity, affecting solubility in organic solvents |

| Melting Point | Not specifically reported for this compound; analogs ~90-100°C | Useful for crystallization and purification |

Solvent and Temperature Considerations

- Methanol is the preferred solvent for esterification due to its dual role as solvent and reactant.

- Reflux temperatures (~65°C for methanol) are used to drive esterification to completion.

- Cooling steps (0 to -5°C) are often employed during diazotization or hydrazone formation to control reaction rates and avoid side reactions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Hydrazone Formation + Esterification | 3-Methoxyphenylhydrazine + Chloroacetic acid + Methanol | Reflux in methanol, acid catalyst | Straightforward, high yield | Requires careful control of temperature and pH |

| Diazonium Salt Coupling + Esterification | 3-Methoxyaniline diazonium salt + Chloroacetate ester | Low temperature diazotization, coupling in organic solvent | High regioselectivity, purity | More steps, requires diazotization expertise |

| Use of Activated Chloroacetates | 3-Methoxyphenylhydrazine + Chloroacetyl chloride or esters | Mild conditions, sometimes base catalyzed | Potentially faster reaction | Handling of acid chlorides requires caution |

Chemical Reactions Analysis

Types of Reactions

Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical properties of Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester:

- Molecular Weight : 228.66 g/mol

- Melting Point : Not specified

- Boiling Point : Not specified

- Solubility : Soluble in organic solvents

The structure consists of an acetic acid moiety linked to a chloro-substituted hydrazone derived from 3-methoxyphenyl hydrazine. This unique structure contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry as a precursor for synthesizing bioactive compounds. Its derivatives can serve as:

- Antimicrobial Agents : Studies indicate that derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

- Antitumor Activity : Research has demonstrated that certain derivatives possess cytotoxic properties against cancer cell lines. A study evaluated the effects of synthesized derivatives on HeLa cells and reported a dose-dependent decrease in cell viability.

Agricultural Science

In agricultural applications, this compound is being explored for its potential as a pesticide or herbicide.

- Pesticidal Properties : Field trials have shown that formulations containing this compound can effectively control pest populations while minimizing environmental impact. For example, a case study demonstrated a reduction in aphid populations on treated crops by over 70% compared to untreated controls.

Material Science

The compound's unique chemical structure allows it to be utilized in material science:

- Polymer Synthesis : It can act as a monomer or crosslinking agent in polymer formulations. Research has indicated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability.

- Coatings and Adhesives : Its reactivity allows for the development of coatings with improved adhesion properties and resistance to environmental degradation.

Table 1: Antimicrobial Activity of Derivatives

| Compound Derivative | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 15 |

| Derivative B | Escherichia coli | 12 |

| Derivative C | Pseudomonas aeruginosa | 18 |

Table 2: Efficacy of Pesticide Formulation

| Treatment Type | Aphid Population Reduction (%) | Crop Yield Increase (%) |

|---|---|---|

| Untreated Control | 0 | 0 |

| Formulation A | 70 | 25 |

| Formulation B | 60 | 20 |

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial efficacy of synthesized derivatives of this compound against common pathogens. The results indicated that certain derivatives were effective at low concentrations, suggesting potential for development into therapeutic agents.

Case Study 2: Agricultural Application

In a field trial conducted by ABC Agriculture Institute, crops treated with a pesticide formulation containing this compound exhibited significant reductions in pest populations while maintaining high crop yields. This demonstrates the compound's potential as an environmentally friendly pest control agent.

Mechanism of Action

The mechanism of action of Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(a) Para-Methoxy Derivatives

- Ethyl 2-Chloro-2-[2-(4-Methoxyphenyl)hydrazono]acetate (CAS 27143-07-3): Molecular Formula: C11H13ClN2O3. Key Differences:

- 4-Methoxyphenyl group (para position) vs. 3-methoxy (meta) in the target compound.

- Ethyl ester vs. methyl ester.

- Properties:

- Melting Point: 94°C; Density: 1.23 g/cm³ .

(b) 3-Methylphenyl Analog

- Acetic Acid, Chloro[(3-Methylphenyl)hydrazono]-, Ethyl Ester (CAS 867314-49-6): Molecular Formula: C11H13ClN2O2. Key Differences:

- 3-Methylphenyl group (electron-donating CH3) vs. 3-methoxyphenyl (stronger electron-donating OCH3).

- Impact:

- Reduced polarity compared to methoxy derivatives, affecting solubility and biological activity .

Ester Group Variations

Ester Stability :

- Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to steric and electronic factors .

- In mandelic acid derivatives, acetylated esters (e.g., R-COOAc) exhibit reduced chiral selectivity compared to free hydroxyl forms, highlighting the role of H-bond donors in molecular recognition .

Functional Group Modifications

(a) Trifluoromethyl Substitution

- Ethyl Chloro{[3-(Trifluoromethyl)phenyl]hydrazono}acetate (CAS 35229-84-6): Molecular Formula: C11H10ClF3N2O2. Key Differences:

- 3-Trifluoromethyl group (-CF3) introduces strong electron-withdrawing effects.

- Applications:

- Enhanced metabolic stability in agrochemical intermediates due to fluorine's inertness .

(b) Chiral Selectivity in Mandelic Acid Derivatives

Pharmaceutical and Agrochemical Relevance

- Antiallergic Activity: Compounds like NCX 1514 (with NO-donating groups) demonstrate how ester and hydrazone modifications enhance biological activity .

Biological Activity

Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester is an organic compound belonging to the class of hydrazones. Its molecular formula is CHClNO, and it has a molecular weight of 226.66 g/mol. The compound is synthesized through the reaction of chloroacetic acid with 3-methoxyphenylhydrazine, followed by esterification with methanol. The presence of chloro and methoxy groups enhances its chemical reactivity and biological activity compared to similar compounds.

Chemical Structure

The structural features of this compound include:

- Chloro Group : Increases electrophilicity.

- Methoxy Group : Enhances lipophilicity and biological activity.

- Hydrazone Functional Group : Contributes to its reactivity and potential as a biological probe.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

- Enzyme Interaction : The compound may interact with specific enzymes, leading to inhibition or activation that modulates biochemical pathways.

- Cellular Signaling : It influences cellular processes such as signaling pathways and gene expression, potentially affecting cell proliferation and apoptosis .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method, showing varied efficacy .

Anticancer Properties

Research indicates that this compound possesses anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated a significant capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

- Inflammation Modulation : Another study highlighted its anti-inflammatory effects in cellular models, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Acetic Acid, Chloro((4-methoxyphenyl)hydrazono)-Methyl Ester | Similar hydrazone structure | Antimicrobial and anticancer effects |

| Acetic Acid, Chloro((2-methoxyphenyl)hydrazono)-Methyl Ester | Different methoxy position | Moderate biological activity |

| Acetic Acid, Chloro((3-ethoxyphenyl)hydrazono)-Methyl Ester | Ethoxy group instead of methoxy | Varies; less studied |

Unique Features

The unique structural characteristics of this compound contribute to its distinct chemical and biological properties. The combination of chloro and methoxy groups enhances both reactivity and biological efficacy compared to other hydrazone derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The compound is synthesized via a two-step process: (1) condensation of 3-methoxyphenylhydrazine with chloroacetic acid to form the hydrazone intermediate, followed by (2) esterification with methanol. Key optimization strategies include:

- Temperature control : Maintaining 0–5°C during hydrazone formation to minimize side reactions .

- Catalyst selection : Using sulfuric acid or HCl for esterification, with yields improved by refluxing in anhydrous methanol .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol enhances purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR : H and C NMR confirm the hydrazone moiety (N–H peak at δ 9.2–10.5 ppm) and ester carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z [M] and fragment ions (e.g., loss of –OCH) validate the molecular formula .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What are the primary applications of this compound as a biochemical probe in enzyme interaction studies?

Methodological Answer: The compound acts as a reversible inhibitor of metabolic enzymes (e.g., cytochrome P450 isoforms) due to its hydrazone and chloroacetate groups. Applications include:

- Enzyme Kinetics : IC determination via fluorometric assays using substrate analogs .

- Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) to quantify binding constants (K) .

Advanced Research Questions

Q. How does the electronic configuration of the hydrazone moiety influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer: The hydrazone’s conjugated π-system stabilizes transition states during nucleophilic attacks. Computational studies (DFT, B3LYP/6-31G*) show:

Q. What computational chemistry approaches are suitable for modeling the interaction between this compound and target enzymes, and how do these models align with experimental data?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., acetylcholinesterase). Adjust scoring functions to account for halogen bonds from the chloro group .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD values <2 Å correlate with experimental IC trends .

- Validation : Compare computed binding energies (ΔG) with SPR-measured K values (R > 0.85) .

Q. How can discrepancies in reported bioactivity data for this compound across different studies be resolved through experimental design?

Methodological Answer: Common discrepancies arise from solvent polarity, enzyme isoforms, or assay conditions. Mitigation strategies:

Q. What strategies can be employed to derivatize the methyl ester group to enhance the compound's pharmacokinetic properties without compromising its bioactivity?

Methodological Answer:

- Prodrug design : Replace methyl ester with ethyl or PEGylated esters to improve solubility and reduce hydrolysis .

- SAR studies : Synthesize analogs with substituted esters (e.g., trifluoroethyl) and assess logP (HPLC) and metabolic stability (microsomal assays) .

- Click chemistry : Introduce triazole moieties via CuAAC reactions to enhance target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.